molecular formula C15H18N2O5S B3010679 4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide CAS No. 1396573-12-8

4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide

Número de catálogo: B3010679
Número CAS: 1396573-12-8
Peso molecular: 338.38
Clave InChI: KNDWGZIVVODKIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a benzamide derivative characterized by a dimethylsulfamoyl group at the 4-position of the benzene ring and a 2-(furan-3-yl)-2-hydroxyethyl substituent on the benzamide nitrogen. Benzamides are widely studied for their pharmacological relevance, particularly in targeting receptors like sigma proteins, which are implicated in cancer and neurological disorders .

Propiedades

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-17(2)23(20,21)13-5-3-11(4-6-13)15(19)16-9-14(18)12-7-8-22-10-12/h3-8,10,14,18H,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDWGZIVVODKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the furan ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzamide core can be reduced under specific conditions.

    Substitution: The dimethylsulfamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the benzamide core could produce the corresponding amine.

Aplicaciones Científicas De Investigación

4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparación Con Compuestos Similares

Substituent Effects on Bioactivity

  • Sulfamoyl vs. Halogen/Methoxy Groups: The dimethylsulfamoyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., 4-chloro in or 3-iodo in ). However, halogenation (e.g., iodine in [¹²⁵I]PIMBA) is critical for radiolabeling and diagnostic imaging .
  • The hydroxyl group in the N-substituent may improve aqueous solubility relative to non-hydroxylated analogs like B21 .

Pharmacological Potential

  • Sigma Receptor Targeting: The target’s dimethylsulfamoyl and hydroxyethyl groups may mimic the pharmacophore of sigma ligands like [¹²⁵I]PIMBA, which exhibit nanomolar affinity (Kd = 5.80 nM) and inhibit prostate tumor growth .
  • Anticancer Activity : While ’s compound lacks reported activity, its sulfamoyl group parallels sulfonamide-based therapeutics, suggesting possible kinase or protease inhibition mechanisms.

Actividad Biológica

4-(Dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide, commonly referred to as DFB, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential applications in therapeutic contexts.

  • IUPAC Name : 4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
  • Molecular Formula : C₁₅H₁₈N₂O₅S
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 1396573-12-8

The biological activity of DFB is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure suggests that it may exert effects through the following mechanisms:

  • Enzyme Inhibition : DFB may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways that regulate physiological responses.

Antimicrobial Properties

Research indicates that DFB exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives of benzamide compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Activity

Preliminary studies have shown that DFB may possess anticancer properties. For instance, related compounds have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators .

Cardiovascular Effects

A related study on a 4-hydroxy-furanyl-benzamide derivative highlighted its protective effects against heart failure. This derivative reduced infarct size and improved left ventricular pressure in ischemia-reperfusion injury models, indicating potential cardiovascular benefits .

Experimental Studies and Findings

StudyObjectiveKey Findings
Evaluate antimicrobial activityDemonstrated significant inhibition of bacterial and fungal growth.
Investigate anticancer propertiesInduced apoptosis in cancer cell lines via caspase activation.
Assess cardiovascular effectsReduced infarct area and improved heart function in animal models.

Case Studies

  • Antimicrobial Efficacy : In vitro studies revealed that DFB showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cancer Cell Line Studies : In assays involving human breast cancer cell lines, DFB treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.
  • Cardiac Protection : In an experimental model of heart failure, administration of DFB led to a marked decrease in left ventricular pressure, suggesting its role as a cardioprotective agent.

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide?

The synthesis typically involves coupling the dimethylsulfamoyl-substituted benzoyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine under basic conditions. Key steps include:

  • Activation of the carboxylic acid group using reagents like thionyl chloride or HATU.
  • Nucleophilic acyl substitution with the hydroxyethylamine derivative in the presence of a base (e.g., triethylamine or DIPEA) .
  • Purification via column chromatography (normal or reverse-phase) to isolate the product, as demonstrated in analogous benzamide syntheses .

Q. How is the structural integrity and purity of this compound validated in academic research?

  • Analytical Techniques :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the dimethylsulfamoyl group (signals near δ 3.0 ppm for methyl protons) and furan moiety (aromatic protons at δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error .
    • Chromatography : HPLC or UPLC with UV detection (λ ~254 nm) ensures purity >95% .

Advanced Research Questions

Q. What computational approaches are recommended to predict the compound’s binding affinity to target enzymes?

  • Docking Studies : Tools like Glide (Schrödinger Suite) enable systematic exploration of ligand-receptor interactions. The workflow includes:
  • Protein preparation (e.g., FAD-dependent oxidoreductase) using OPLS-AA force fields.
  • Grid generation around the active site.
  • Flexible ligand docking with Monte Carlo sampling to refine poses.
  • Scoring using hybrid empirical/force-field models to prioritize high-affinity conformations .
    • MD Simulations : GROMACS or AMBER can assess stability of the ligand-enzyme complex over time (e.g., RMSD <2 Å over 100 ns) .

Q. How can researchers address challenges in optimizing the compound’s selectivity for specific biological targets?

  • Structural Modifications :
  • Replace the furan-3-yl group with bioisosteres (e.g., thiophene or pyrrole) to modulate hydrophobic interactions .
  • Introduce substituents on the benzamide ring to enhance hydrogen bonding with target residues .
    • Enzymatic Assays : Competitive inhibition assays (IC50_{50} determination) against related enzymes (e.g., DDR1/DDR2 kinases) quantify selectivity .

Q. What methodologies are effective in analyzing metabolic stability or degradation pathways?

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Key steps:
  • Identify hydroxylation or sulfamoyl cleavage products.
  • Compare metabolic half-life (t1/2_{1/2}) across species to predict pharmacokinetics .
    • Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (H2_2O2_2), and photolytic conditions to profile degradation impurities .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility be resolved?

  • Experimental Replication : Measure solubility in PBS (pH 7.4) and DMSO using standardized protocols (e.g., shake-flask method).
  • Computational Prediction : Tools like ACD/Percepta estimate logP (predicted ~2.5) to rationalize discrepancies. If experimental logP deviates (>±0.5), check for impurities or polymorphic forms .

Target Interaction Profiling

Q. What in vitro assays are suitable for identifying off-target effects?

  • Broad-Panel Screening : Use kinase profiling services (e.g., Eurofins KinaseProfiler) to test against 100+ kinases at 1 µM concentration.
  • GPCR Binding Assays : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) quantify affinity for adrenergic or serotonin receptors .

Crystallographic Studies

Q. How can crystallographic fragment screening enhance understanding of the compound’s mechanism?

  • Fragment-Based Screening : Co-crystallize the compound with target enzymes (e.g., Chaetomium thermophilum oxidoreductase) at high concentrations (10 mM).
  • Electron Density Maps : Resolve ligand orientation and identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.